Comparative CYP450 Inhibition Profile: Defining the Metabolic Interaction Landscape
A closely related pyridazinone analog exhibits a distinct and quantifiable inhibition profile across major rat CYP450 isoforms. The compound shows weak inhibition of CYP3A2 (Ki = 52.6 µM) and CYP1A2 (Ki = 127 µM), while demonstrating a moderate inhibitory effect on CYP2C6 (Ki = 203 µM) [1]. This profile serves as a critical baseline for assessing potential drug-drug interactions or for selecting a tool compound with minimal CYP liability in preclinical studies.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) for Cytochrome P450 Isoforms |
|---|---|
| Target Compound Data | CYP3A2 Ki = 52.6 µM; CYP1A2 Ki = 127 µM; CYP2C6 Ki = 203 µM; CYP2D1 Ki = 179 µM; CYP2E1 Ki = 116 µM |
| Comparator Or Baseline | Baseline: Typical CYP inhibition thresholds for drug candidates (e.g., Ki < 10 µM indicates potential clinical relevance). |
| Quantified Difference | Ki values are 5- to 20-fold higher than typical thresholds, suggesting a relatively low risk for CYP-mediated drug-drug interactions compared to potent inhibitors. |
| Conditions | In vitro enzyme inhibition assays using rat liver microsomes with isoform-specific probe substrates. |
Why This Matters
Understanding the CYP inhibition profile is essential for de-risking drug candidates in early discovery, allowing researchers to prioritize compounds with favorable ADME-Tox properties.
- [1] BindingDB. BDBM50592756 (CHEMBL5182450): Cytochrome P450 Enzyme Inhibition Data for a Structurally Related Pyridazinone Analog. View Source
